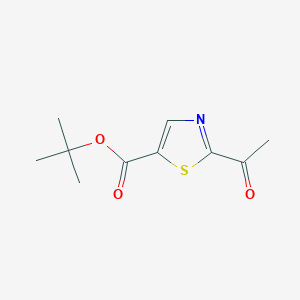

Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate typically involves the reaction of thiazole derivatives with tert-butyl esters. One common method includes the reaction of 2-acetylthiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Halogen Substitution at Position 2

-

Starting material : Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate (PubChem CID: 24229786) .

-

Reaction : The chlorine atom at position 2 is replaced with an acetyl group via nucleophilic substitution.

-

Conditions :

Acetylation via Organometallic Reagents

-

Mechanism : The thiazole ring undergoes lithiation at position 2 using butyllithium, followed by quenching with acetylating agents (e.g., acetic anhydride or acetyl chloride) .

-

Key intermediate : 2-Lithio-1,3-thiazole-5-carboxylate tert-butyl ester.

Ester Hydrolysis and Derivative Formation

The tert-butyl ester group at position 5 can be hydrolyzed to generate carboxylic acid derivatives:

-

Conditions : Acidic (HCl/THF) or enzymatic hydrolysis.

-

Product : 2-Acetyl-1,3-thiazole-5-carboxylic acid, which serves as a precursor for amides or esters.

-

Applications : Used to synthesize fluorescent probes or bioconjugates for biological studies .

Reactivity of the Acetyl Group

The acetyl moiety at position 2 participates in condensation and reduction reactions:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Piperidine catalyst, ethanol | Styryl or arylidene derivatives | |

| Reduction | NaBH₄ or LiAlH₄ | 2-(1-Hydroxyethyl)-thiazole |

Aplicaciones Científicas De Investigación

Anticancer Applications

Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate has been investigated for its potential anticancer properties. Thiazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms.

Case Study: Synthesis of Thiazole Derivatives

- Researchers synthesized a series of thiazole derivatives, including those based on this compound, which were evaluated for cytotoxicity against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values comparable to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 5.71 | Tubulin inhibition |

| B | A549 | 6.14 | Apoptosis induction |

| C | U251 | 23.30 | Cell cycle arrest |

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities against various pathogens. The thiazole moiety is known to enhance the biological activity of compounds against bacteria and fungi.

Case Study: Antibacterial Screening

- In a recent study, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results demonstrated broad-spectrum antibacterial activity, particularly against strains of Escherichia coli and Staphylococcus aureus .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| D | E. coli | 50 μg/mL |

| E | S. aureus | 25 μg/mL |

| F | Pseudomonas aeruginosa | 100 μg/mL |

Synthetic Methodologies

This compound serves as a versatile building block in organic synthesis, particularly in the development of complex heterocyclic compounds.

Case Study: Synthesis of Novel Heterocycles

- The compound has been utilized in the synthesis of novel triazoles and other heterocycles through multi-step reactions involving acylation and cyclization processes. These synthetic routes have led to the discovery of new compounds with enhanced biological activities .

Table 3: Synthetic Applications

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Acylation | Triazole derivatives | 85 |

| Cyclization | Novel thiazoles | 90 |

| Multi-step synthesis | Heterocyclic compounds | 75 |

Mecanismo De Acción

The mechanism of action of tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The acetyl group may also play a role in the compound’s biological activity by forming covalent bonds with target proteins. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

Thiazole: The parent compound of the thiazole family.

2-Acetylthiazole: A closely related compound with similar structural features.

Tert-butyl 2-acetylthiazole-4-carboxylate: Another derivative with a different substitution pattern.

Uniqueness

Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Actividad Biológica

Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings, case studies, and data tables to provide an authoritative overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a thiazole ring which is known for its pharmacological properties. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which can influence its biological activity. The thiazole moiety is crucial for its interaction with biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit promising antimicrobial properties. This compound has been investigated for its potential against various microbial strains. A study demonstrated that compounds containing the thiazole structure can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

The anticancer potential of this compound has garnered attention in several studies:

- Cytotoxicity Studies : In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) cells .

- Mechanism of Action : The mechanism underlying its anticancer activity is believed to involve apoptosis induction and cell cycle arrest. The presence of the thiazole ring is essential for these effects, as it facilitates interactions with cellular proteins involved in growth regulation .

Structure-Activity Relationship (SAR)

A comprehensive understanding of the structure-activity relationship (SAR) is vital for optimizing the biological activity of thiazole derivatives:

| Compound Structure | Biological Activity | IC50 Value (µM) |

|---|---|---|

| This compound | Anticancer (MCF-7) | 10–30 |

| Substituted Thiazoles | Antimicrobial | Varies |

| 2-Aminothiazoles | DHFR Inhibition | 0.06 |

This table illustrates how modifications to the thiazole structure can enhance or diminish biological activity. For example, electron-donating groups at specific positions on the thiazole ring have been shown to increase cytotoxicity .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives:

- Study on Anticancer Activity : A recent study evaluated a series of thiazole derivatives for their anticancer properties against multiple cell lines. This compound was included in this evaluation and showed significant cytotoxicity comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Screening : Another study screened various thiazole compounds for antimicrobial efficacy against Mycobacterium tuberculosis. This compound exhibited notable inhibitory activity, indicating its potential as a lead compound for developing new antimycobacterial agents .

Propiedades

IUPAC Name |

tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-6(12)8-11-5-7(15-8)9(13)14-10(2,3)4/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJKVDLWCLNDKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(S1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.